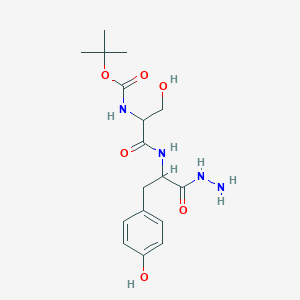

Boc-DL-Ser-DL-Tyr-NHNH2

Description

Boc-DL-Ser-DL-Tyr-NHNH₂ is a synthetic dipeptide derivative containing a hydrazide (-NHNH₂) group. The compound features a tert-butoxycarbonyl (Boc) protecting group on the N-terminal serine residue, a tyrosine residue, and a hydrazide moiety at the C-terminus. This structure is significant in peptide synthesis and medicinal chemistry, particularly as a precursor for generating peptide hydrazides, which are intermediates in native chemical ligation or as building blocks for drug conjugates . The Boc group enhances solubility in organic solvents and stabilizes the peptide during synthesis, while the hydrazide group enables selective conjugation or further functionalization.

Properties

IUPAC Name |

tert-butyl N-[1-[[1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O6/c1-17(2,3)27-16(26)20-13(9-22)14(24)19-12(15(25)21-18)8-10-4-6-11(23)7-5-10/h4-7,12-13,22-23H,8-9,18H2,1-3H3,(H,19,24)(H,20,26)(H,21,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLJKJDCRRRGWRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-DL-Ser-DL-Tyr-NHNH2 typically involves the following steps:

Protection of Amino Groups: The amino groups of serine and tyrosine are protected using the Boc group.

Hydrazide Formation: The final step involves the formation of the hydrazide group by reacting the coupled dipeptide with hydrazine hydrate under mild conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Boc-DL-Ser-DL-Tyr-NHNH2 undergoes various chemical reactions, including:

Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) to yield the free amino groups.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the tyrosine residue, which contains a phenolic hydroxyl group.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or methanol.

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

Deprotected Dipeptide: Removal of the Boc group yields the free dipeptide.

Oxidized Products: Oxidation of the tyrosine residue can form quinones.

Reduced Products: Reduction reactions can yield alcohols or amines.

Scientific Research Applications

Boc-DL-Ser-DL-Tyr-NHNH2 has several applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-DL-Ser-DL-Tyr-NHNH2 involves its interaction with various molecular targets:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

Antioxidant Activity: The tyrosine residue can scavenge free radicals, providing antioxidant effects.

Hydrazide Reactivity: The hydrazide group can form covalent bonds with carbonyl-containing compounds, making it useful in bioconjugation.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Boc-DL-Ser-DL-Tyr-NHNH₂, we compare it to structurally related compounds based on functional groups, stability, and applications. The analysis focuses on three categories: hydrazide-containing peptides , Boc-protected dipeptides , and tyrosine/serine derivatives .

Table 1: Key Properties of Boc-DL-Ser-DL-Tyr-NHNH₂ and Analogues

| Compound | Functional Groups | Stability (pH 7.4, 25°C) | Solubility (Water) | Key Applications |

|---|---|---|---|---|

| Boc-DL-Ser-DL-Tyr-NHNH₂ | Boc, -NHNH₂, -OH (Tyr/Ser) | Moderate (hydrazide hydrolysis risk) | Low (organic solvents preferred) | Peptide ligation, drug conjugates |

| Boc-DL-Ser-DL-Tyr-NH₂ | Boc, -NH₂, -OH (Tyr/Ser) | High | Moderate | Standard peptide synthesis |

| Ac-DL-Ser-DL-Tyr-NHNH₂ | Acetyl, -NHNH₂, -OH (Tyr/Ser) | Low (acetyl hydrolysis) | Moderate | Lab-scale conjugation studies |

| Boc-DL-Ala-DL-Phe-NHNH₂ | Boc, -NHNH₂, -CH₃ (Ala) | High | Low | Model for hydrophobic peptides |

Hydrazide-Containing Peptides

Boc-DL-Ser-DL-Tyr-NHNH₂ shares the hydrazide (-NHNH₂) terminus with compounds like Ac-DL-Ser-DL-Tyr-NHNH₂ and Boc-DL-Ala-DL-Phe-NHNH₂ . The hydrazide group facilitates chemoselective reactions (e.g., with aldehydes or ketones), making these compounds valuable in bioconjugation. However, Boc-DL-Ser-DL-Tyr-NHNH₂ exhibits greater stability than acetylated analogues (e.g., Ac-DL-Ser-DL-Tyr-NHNH₂) due to the Boc group’s resistance to hydrolysis under acidic conditions . In contrast, the acetyl group in Ac-DL-Ser-DL-Tyr-NHNH₂ is prone to cleavage, limiting its utility in prolonged reactions.

Boc-Protected Dipeptides

Compared to Boc-DL-Ser-DL-Tyr-NH₂ (which has a terminal amine), Boc-DL-Ser-DL-Tyr-NHNH₂’s hydrazide group introduces unique reactivity but reduces solubility in aqueous media. The Boc group in both compounds enhances stability during solid-phase synthesis, but the hydrazide derivative requires careful pH control to avoid decomposition. Studies indicate that hydrazide-containing peptides like Boc-DL-Ser-DL-Tyr-NHNH₂ are less stable in basic conditions (pH > 8) due to hydrazine oxidation .

Tyrosine/Serine Derivatives

When compared to Boc-DL-Ala-DL-Phe-NHNH₂ (which uses alanine and phenylalanine), Boc-DL-Ser-DL-Tyr-NHNH₂’s hydroxyl groups (-OH) on serine and tyrosine enhance hydrogen-bonding capacity, improving interactions in biological systems. However, this also increases susceptibility to enzymatic degradation compared to more hydrophobic analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.